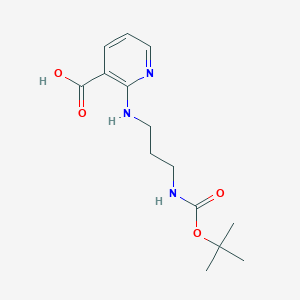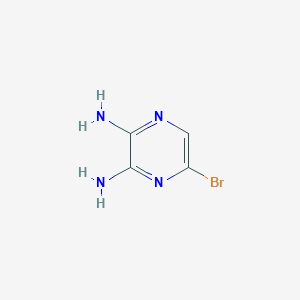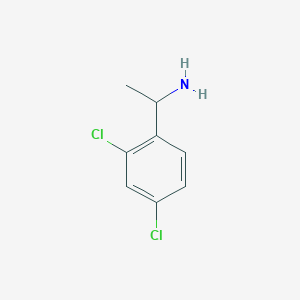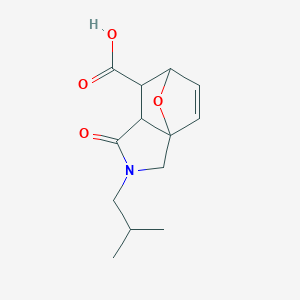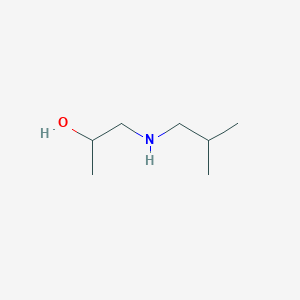
N-(1H-indazol-6-yl)thiourea
Overview
Description
N-(1H-indazol-6-yl)thiourea is a useful research compound. Its molecular formula is C8H8N4S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activities
- Cytotoxicity Against Cancer Cells : N-substituted 3-amino-1H-indazole derivatives, including thiourea derivatives, have been synthesized and evaluated for their cytotoxic activities against cancer cells. For instance, a study synthesized thiourea derivatives and found them to exhibit pronounced inhibitory effects on cancer cell growth, particularly against lung carcinoma and cervical cancer cell lines. The thiourea derivatives were highlighted for their potential as scaffolds in searching for novel anticancer agents (Kornicka, Sa̧czewski, Bednarski, Korcz, Szumlas, Romejko, Sakowicz, Sitek, & Wojciechowska, 2017).
Coordination Chemistry
- Formation of Metal Complexes : N-acyl-thioureas are known for their rich coordination chemistry with metal ions, enhancing their applications in medicinal studies. A review discussed how coordination to Pt(II) and Pd(II) ions often occurs in a bidentate S,O manner and to Ru(II), Rh(III), and Ir(III) centers through the S donor atom. The compounds exhibit potential as drugs to treat various diseases, underscoring the importance of N-acyl-thiourea derivatives in coordination chemistry and their biological applications (Lapasam & Kollipara, 2020).
Materials Science
- Organic Light Emitting Diodes (OLED) : Thiourea derivatives have been investigated for their potential in molecular electronics, including their application in OLEDs. A study on N-((6-metylpyridin-3-yl)carbamothioyl)-1-naphtamide highlighted its excellent electrical conductivity and potential use in OLED applications, showcasing the versatility of thiourea derivatives in materials science (Khairul, Jasman, Tagg, & Kubulat, 2015).
Safety and Hazards
Future Directions
Indazole-containing derivatives, such as “N-(1H-indazol-6-yl)thiourea”, have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
Mechanism of Action
Target of Action
It is known that indazole derivatives, which include n-(1h-indazol-6-yl)thiourea, have been found to inhibit, regulate, and/or modulate the activity of certain kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Based on the known activities of indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, sgk) to modulate their activity . This modulation could result in changes to cell cycle progression and DNA damage response, potentially leading to the inhibition of cell proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA damage response, given the known targets of this compound . Downstream effects could include altered cell proliferation and potentially, cell death .
Pharmacokinetics
The compound has a molecular weight of 19224 , which is within the range generally considered favorable for oral bioavailability
Result of Action
The molecular and cellular effects of this compound’s action would likely include changes to cell cycle progression and DNA damage response, potentially leading to the inhibition of cell proliferation . These effects could be beneficial in the treatment of diseases characterized by unchecked cell proliferation, such as cancer .
Action Environment
This interaction could potentially lead to the inhibition of cell proliferation, suggesting potential utility in the treatment of diseases such as cancer
Biochemical Analysis
Biochemical Properties
N-(1H-indazol-6-yl)thiourea plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor. This interaction is crucial as COX-2 is involved in the inflammatory response, and inhibition can lead to anti-inflammatory effects . Additionally, this compound has shown potential interactions with other proteins involved in cellular signaling pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cancer cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence apoptotic pathways. These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .
Properties
IUPAC Name |
1H-indazol-6-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8(13)11-6-2-1-5-4-10-12-7(5)3-6/h1-4H,(H,10,12)(H3,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZWIBRGVUVPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377335 | |
| Record name | N-(1H-indazol-6-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824413 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
99055-55-7 | |
| Record name | N-(1H-indazol-6-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)







![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)
